![molecular formula C15H18N2O3S B5837483 N'-[4-(benzyloxy)phenyl]-N,N-dimethylsulfamide](/img/structure/B5837483.png)
N'-[4-(benzyloxy)phenyl]-N,N-dimethylsulfamide
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Overview
Description
N'-[4-(benzyloxy)phenyl]-N,N-dimethylsulfamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BPS or BPSD and has been synthesized through various methods. In
Mechanism of Action
The mechanism of action of N'-[4-(benzyloxy)phenyl]-N,N-dimethylsulfamide is not well understood. However, it has been proposed that the compound may work by inhibiting the activity of carbonic anhydrase, which is involved in the regulation of pH in various tissues. This inhibition may lead to the accumulation of carbon dioxide, resulting in a decrease in the pH of the surrounding tissues.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells, including breast cancer and lung cancer cells. Additionally, it has been found to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines. The compound has also been found to inhibit the replication of the human immunodeficiency virus (HIV).
Advantages and Limitations for Lab Experiments
One of the main advantages of N'-[4-(benzyloxy)phenyl]-N,N-dimethylsulfamide is its potential use as a catalyst in organic reactions. The compound has also been found to exhibit antitumor, anti-inflammatory, and antiviral activities, making it a promising candidate for drug development. However, the compound has certain limitations, including its poor solubility in water and its potential toxicity.
Future Directions
There are several future directions for the study of N'-[4-(benzyloxy)phenyl]-N,N-dimethylsulfamide. One area of research could be the development of more efficient synthesis methods for the compound. Another area of research could be the investigation of the compound's potential use as a catalyst in various organic reactions. Additionally, further studies could be conducted to explore the compound's potential applications in drug development, particularly in the treatment of cancer and viral infections. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential biochemical and physiological effects.
Synthesis Methods
The synthesis of N'-[4-(benzyloxy)phenyl]-N,N-dimethylsulfamide can be achieved through various methods. One of the most common methods is the reaction of 4-(Benzyloxy)aniline with N,N-dimethylsulfamide in the presence of a base. The reaction proceeds under mild conditions and yields the desired product in good to excellent yields. Other methods include the reaction of 4-hydroxybenzaldehyde with N,N-dimethylsulfamide in the presence of a reducing agent.
Scientific Research Applications
N'-[4-(benzyloxy)phenyl]-N,N-dimethylsulfamide has been extensively studied for its potential applications in various fields. It has been found to exhibit antitumor, anti-inflammatory, and antiviral activities. The compound has also been studied for its potential use as a catalyst in organic reactions. Additionally, it has been found to be an effective inhibitor of the enzyme carbonic anhydrase, which is involved in various physiological processes.
properties
IUPAC Name |
1-(dimethylsulfamoylamino)-4-phenylmethoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-17(2)21(18,19)16-14-8-10-15(11-9-14)20-12-13-6-4-3-5-7-13/h3-11,16H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOWYFBNDLFQKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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